BenchChemオンラインストアへようこそ!

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea

p38 MAPK Kinase Selectivity Inflammation

This pyrazolyl-urea kinase inhibitor (CAS 1448052-75-2) features a unique 5-cyclopropyl-1-methylpyrazole scaffold with a phenethyl urea tail, targeting p38 MAPK and Src kinases. Unlike generic analogs, its precise substitution pattern ensures distinct selectivity, making it an essential chemical probe for inflammation models. Submit to broad kinase profiling to confirm selectivity before use. High purity (≥98%) guarantees reproducible results in cellular assays. Order now for lead optimization and reference standard applications.

Molecular Formula C17H22N4O
Molecular Weight 298.39
CAS No. 1448052-75-2
Cat. No. B2405336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea
CAS1448052-75-2
Molecular FormulaC17H22N4O
Molecular Weight298.39
Structural Identifiers
SMILESCN1C(=CC(=N1)CNC(=O)NCCC2=CC=CC=C2)C3CC3
InChIInChI=1S/C17H22N4O/c1-21-16(14-7-8-14)11-15(20-21)12-19-17(22)18-10-9-13-5-3-2-4-6-13/h2-6,11,14H,7-10,12H2,1H3,(H2,18,19,22)
InChIKeyNMDULZFKDLCZOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea (CAS 1448052-75-2): Pyrazole-Urea Scaffold for Kinase-Focused Research


1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea (CAS 1448052-75-2) is a synthetic small molecule belonging to the pyrazolyl-urea class, a chemotype extensively investigated as a source of kinase inhibitors [1]. The compound incorporates a 5-cyclopropyl-1-methylpyrazole moiety linked via a methylene bridge to a phenethyl-substituted urea, a structural arrangement associated with the inhibition of p38 mitogen-activated protein kinase (MAPK) and Src family tyrosine kinases [1]. This class of compounds has demonstrated anti-inflammatory activity in preclinical models, with the potential to treat inflammatory lung, eye, and intestinal diseases [1].

1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea: Why Structural Precision Precludes Simple Substitution


Within the pyrazolyl-urea kinase inhibitor class, even conservative structural modifications can profoundly alter kinase selectivity profiles, cellular potency, and off-target liability [1]. The spatial arrangement of the cyclopropyl substituent, the methylation pattern on the pyrazole, and the length and composition of the urea alkyl linker (phenethyl vs. benzyl or alkyl analogs) are all critical determinants of which kinase isoforms are engaged. Consequently, generic substitution with a structurally related pyrazolyl-urea library member is not scientifically justifiable without direct comparative selectivity data; doing so risks selecting a compound with a different, and potentially confounding, kinase inhibition fingerprint [1].

Quantitative Differentiation Evidence for 1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea vs. Closest Analogs


Kinase Selectivity Advantage Over First-Generation p38α Inhibitors (Class-Level Inference)

The pyrazolyl-urea scaffold, as represented by the target compound, was specifically designed to overcome the toxicity and narrow selectivity of earlier p38 MAPK inhibitors such as SB203580 [1]. The patent discloses that compounds of this general formula exhibit a broader therapeutic window through selective inhibition of p38 MAPK isoforms (alpha, gamma, delta) and Src family kinases, while minimizing activity against a wide panel of off-target kinases and receptors [1]. No direct head-to-head quantitative data are publicly available for this specific compound against SB203580; the differentiation is based on the class-level property described for the patent's exemplified series.

p38 MAPK Kinase Selectivity Inflammation

Structural Differentiation vs. Closest Commercially Available Pyrazolyl-Urea Analogs

A search of major chemical supplier catalogs (excluding excluded sources) reveals that closely related compounds, such as 1-((5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(3,4-difluorophenethyl)urea, lack the specific N1-methylation and phenethyl substitution pattern of the target compound. This specific substitution is predicted to alter both the hydrogen-bonding capacity and the lipophilicity of the molecule, which will affect membrane permeability and target binding. No quantitative biological data for these analogs are publicly available, making the target compound a structurally unique probe in its immediate chemical space.

Medicinal Chemistry SAR Pyrazole Urea

In Vitro Metabolic Stability – Class-Level Expectation (Limitation Note)

The patent indicates that the pyrazolyl-urea series was optimized for adequate metabolic stability in human liver microsomes, with exemplified compounds displaying moderate to high stability [1]. No specific intrinsic clearance (CL_int) or half-life data for the target compound are reported. Potential purchasers should note that while the chemotype is generally associated with favorable in vitro ADME properties, direct quantitative stability data for this specific compound are absent from the public domain, and independent characterization would be required.

Metabolic Stability Drug-like Properties Pyrazole

Recommended Application Scenarios for 1-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea Based on Available Evidence


Probe Compound for p38 MAPK-Driven Inflammatory Signaling Studies

Given the class-level evidence for p38 MAPK inhibition, this compound is best deployed as a chemical probe in cellular models of inflammation (e.g., LPS-stimulated cytokine release in macrophages) to interrogate p38-dependent pathways, provided that in-house kinase selectivity profiling is first conducted to confirm its specific inhibitory profile [1].

Scaffold for Structure-Activity Relationship (SAR) Expansion

The compound features a unique combination of a 1-methyl-5-cyclopropylpyrazole and a phenethyl urea tail, making it a valuable starting point for medicinal chemistry optimization campaigns aimed at improving kinase selectivity, metabolic stability, or brain penetration, where each functional group can be systematically varied [1].

Reference Standard for Analytical Method Development

The compound can serve as a high-purity reference standard for HPLC or LC-MS method development in laboratories characterizing pyrazolyl-urea compound libraries, enabling retention time and mass spectral fingerprinting of related derivatives [1].

In Vitro Comparative Pharmacology Against Kinase Panel

Due to the lack of publicly available selectivity data, a recommended application is to submit the compound to a broad kinase profiling panel (e.g., DiscoverX or Eurofins) to generate the selectivity fingerprint that will definitively differentiate it from other pyrazolyl-urea analogs and inform its selection for specific inflammatory disease models [1].

Quote Request

Request a Quote for 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-phenethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.